molecular formula C17H12ClN3O B11477880 1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole

1-([3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methyl)-1,3-benzodiazole

Cat. No.: B11477880
M. Wt: 309.7 g/mol
InChI Key: FECKUPAZFKBXKE-UHFFFAOYSA-N
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Description

1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole ring fused with an oxazole ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen atoms .

Scientific Research Applications

1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[3-(3-CHLOROPHENYL)-1,2-OXAZOL-5-YL]METHYL}-1H-1,3-BENZODIAZOLE is unique due to the presence of both the oxazole and benzodiazole rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H12ClN3O

Molecular Weight

309.7 g/mol

IUPAC Name

5-(benzimidazol-1-ylmethyl)-3-(3-chlorophenyl)-1,2-oxazole

InChI

InChI=1S/C17H12ClN3O/c18-13-5-3-4-12(8-13)16-9-14(22-20-16)10-21-11-19-15-6-1-2-7-17(15)21/h1-9,11H,10H2

InChI Key

FECKUPAZFKBXKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC3=CC(=NO3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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